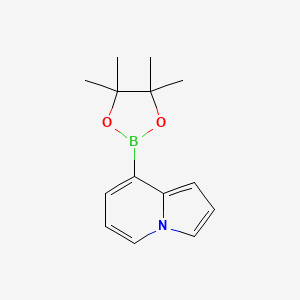
(R)-Methyl 4-oxopiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 4-oxopiperidine-2-carboxylate is a chiral piperidine derivative with significant importance in organic synthesis and pharmaceutical applications. This compound features a piperidine ring with a keto group at the 4-position and a carboxylate ester at the 2-position, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 4-oxopiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine precursor.
Oxidation: The precursor undergoes oxidation to introduce the keto group at the 4-position.
Esterification: The carboxylate ester is introduced at the 2-position through esterification reactions.
Industrial Production Methods: Industrial production of ®-Methyl 4-oxopiperidine-2-carboxylate often employs catalytic processes to enhance yield and efficiency. Common catalysts include transition metal complexes and organocatalysts. The reaction conditions are optimized to ensure high enantioselectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Alcohol Derivatives: Reduction of the keto group yields alcohol derivatives.
Substituted Piperidines: Substitution reactions produce a variety of substituted piperidine derivatives with potential biological activity.
Applications De Recherche Scientifique
®-Methyl 4-oxopiperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including analgesics and anti-inflammatory drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-Methyl 4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
Similar Compounds:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a keto group at the 4-position.
Methyl 4-oxopiperidine-2-carboxylate: The racemic mixture of the compound.
Uniqueness: ®-Methyl 4-oxopiperidine-2-carboxylate is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial for its biological activity and enantioselective synthesis, making it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl (2R)-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m1/s1 |
Clé InChI |
RUTRXSXNELSCPP-ZCFIWIBFSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC(=O)CCN1 |
SMILES canonique |
COC(=O)C1CC(=O)CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)

![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)

